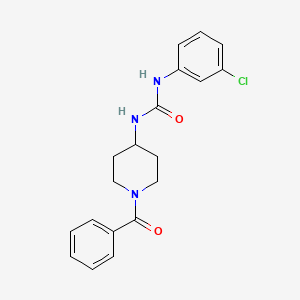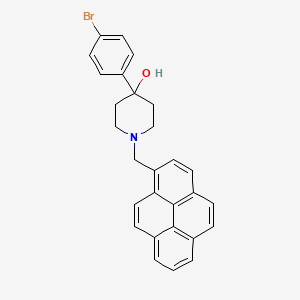![molecular formula C19H23N3O5 B4958832 N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline, commonly known as Moxifloxacin, is a synthetic antibacterial agent that belongs to the fluoroquinolone class of antibiotics. Moxifloxacin is used to treat a wide range of bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections.
Mechanism of Action
Moxifloxacin works by inhibiting bacterial DNA synthesis. It does this by binding to the DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication. By inhibiting these enzymes, Moxifloxacin prevents bacterial DNA from replicating, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects
Moxifloxacin has been shown to have a number of biochemical and physiological effects. It has been shown to have a high degree of tissue penetration, which allows it to effectively treat infections in various parts of the body. Moxifloxacin has also been shown to have a low potential for drug interactions, which makes it a safe and effective treatment option for many patients.
Advantages and Limitations for Lab Experiments
Moxifloxacin has a number of advantages and limitations for lab experiments. One advantage is that it is a broad-spectrum antibiotic, which means that it can be used to treat a wide range of bacterial infections. Another advantage is that it has a low potential for drug interactions, which makes it a safe and effective treatment option for many patients. However, one limitation is that it can be expensive to produce, which may limit its availability for use in lab experiments.
Future Directions
There are a number of future directions for research on Moxifloxacin. One area of research is the development of new formulations of the drug that can be administered in different ways, such as through inhalation or injection. Another area of research is the development of new uses for Moxifloxacin, such as in the treatment of viral infections or as a cancer treatment. Additionally, there is a need for further research on the long-term effects of Moxifloxacin use, as well as its potential impact on bacterial resistance.
Synthesis Methods
The synthesis of Moxifloxacin involves the reaction of 2-amino-5-nitrophenol with 2-(2-methoxyphenoxy)ethyl chloride in the presence of a base to form 2-(2-methoxyphenoxy)ethyl-5-nitrophenol. This intermediate compound is then reacted with morpholine in the presence of a base to form Moxifloxacin.
Scientific Research Applications
Moxifloxacin has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. Moxifloxacin has also been studied for its potential use in the treatment of tuberculosis, as well as for its ability to penetrate the blood-brain barrier and treat central nervous system infections.
properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-25-18-4-2-3-5-19(18)27-11-8-20-16-14-15(6-7-17(16)22(23)24)21-9-12-26-13-10-21/h2-7,14,20H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZFQRGELLVZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4958751.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4958758.png)
![N~1~-(3-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4958761.png)

![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4958792.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4958795.png)
![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)
![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)
![7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4958812.png)




